1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide is a chemical compound with significant relevance in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring and an amide functional group, making it a versatile building block in the synthesis of various biologically active molecules. Its potential applications span from drug development to chemical synthesis.
The compound is typically synthesized from commercially available starting materials, including 4-aminophenylethylamine and piperidine-4-carboxylic acid. The synthesis often involves coupling reagents to facilitate the formation of the amide bond, followed by purification techniques to isolate the desired product.
1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide falls under the category of piperidine derivatives. Piperidine compounds are known for their diverse biological activities, including analgesic and anti-inflammatory properties. This specific compound is being investigated for its interactions with opiate receptors in the central nervous system, indicating its potential therapeutic applications in pain management.
The synthesis of 1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide typically involves several key steps:
The optimization of reaction conditions, including temperature and solvent choice, is crucial for maximizing yield and purity. Industrial methods may adapt these laboratory procedures for large-scale production, focusing on cost-effectiveness while maintaining high yields.
This structure features a piperidine ring connected to a phenyl group through an ethyl chain, with a carboxamide functional group contributing to its chemical reactivity and biological activity.
1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide participates in various chemical reactions:
The outcomes of these reactions depend on specific conditions such as temperature, solvent, and concentration of reactants. Proper control over these parameters is essential for achieving desired products.
The primary mechanism of action for 1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide involves its interaction with opiate receptors in the central nervous system.
This interaction results in analgesic effects by modulating neurotransmitter release involved in pain signaling pathways within the central nervous system.
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are often employed to confirm identity and purity.
1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide has several scientific applications:
The piperidine-4-carboxamide scaffold represents a privileged structural motif in medicinal chemistry due to its conformational adaptability, hydrogen-bonding capacity, and ease of functionalization. This scaffold serves as a versatile molecular platform for designing ligands targeting diverse receptor families, including G protein-coupled receptors (GPCRs), ion channels, and neurotransmitter transporters. The carboxamide group (-CONH-) at position 4 provides critical hydrogen-bonding functionality, while the piperidine nitrogen offers a site for introducing diverse substituents to modulate receptor affinity and selectivity. The chair conformation of the piperidine ring enables optimal spatial positioning of pharmacophoric elements toward complementary receptor binding pockets [4] [7].
Systematic structure-activity relationship (SAR) studies have demonstrated that substitution patterns on both the carboxamide nitrogen and piperidine nitrogen profoundly influence biological activity. In sigma-1 receptor ligands, derivatives featuring N-(4-chlorobenzyl)piperidine-4-carboxamide exhibited Ki values in the low nanomolar range (e.g., compound 2k: Kiσ₁ = 3.7 nM) with exceptional selectivity over sigma-2 receptors (selectivity ratio = 351). This high affinity stems from optimal hydrophobic filling of a receptor subpocket by the chlorobenzyl moiety while maintaining the hydrogen-bonding interaction of the carboxamide carbonyl [4]. Similarly, piperidine-4-carboxamides serve as chemokine receptor antagonists; molecular modeling studies on CCR5 inhibitors revealed that the carboxamide linker adopts specific rotameric states to bridge essential pharmacophoric elements required for receptor blockade, achieving IC₅₀ values comparable to maraviroc (e.g., compounds 16g and 16i: IC₅₀ ≈ 25.5 nM) [10]. The scaffold's protonatable nitrogen enables ionic interactions with aspartate residues in transmembrane domains, a feature exploited in numerous CNS-targeted therapeutics.
Table 1: Pharmacological Profiles of Piperidine-4-Carboxamide Derivatives Targeting Different Receptors
Target Receptor | Representative Derivative | Key Structural Features | Affinity/Potency | Selectivity |
---|---|---|---|---|
Sigma-1 | N-(4-chlorobenzyl)-N-(tetrahydroquinolinyl)piperidine-4-carboxamide (2k) | 4-Chlorobenzyl on piperidine N; Tetrahydroquinoline on carboxamide N | Kiσ₁ = 3.7 nM | Kiσ₂/Kiσ₁ = 351 |
CCR5 | Piperidine-4-carboxamide with 3,5-dimethylisoxazole and cyclooctyl groups (16g) | Optimized 'Y-shape' pharmacophore | IC₅₀ = 25.73 nM (calcium mobilization) | Not reported |
CCR5 | Piperidine-4-carboxamide with dimethylpyrazole and adamantyl groups (16i) | Optimized 'Y-shape' pharmacophore | IC₅₀ = 25.53 nM (calcium mobilization) | Not reported |
The 4-aminophenethyl substituent attached to the piperidine nitrogen in 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide constitutes a critical pharmacophoric element that confers unique molecular recognition properties. This moiety features a flexible ethyl linker that positions the 4-aminophenyl ring for specific interactions with receptor subdomains. Density Functional Theory (DFT) analyses of analogous aminophenyl-containing compounds reveal that the amino group (-NH₂) exhibits significant electron-donating character, reducing aromatic ring electron density and enhancing π-system nucleophilicity. This electronic profile facilitates charge-transfer interactions with electron-deficient receptor regions and allows for hydrogen-bond donation via the amino group [3]. The phenethyl spacer provides optimal length for accessing allosteric binding pockets, as evidenced by crystallographic studies of CB1 modulators where similar linkers penetrate the membrane-embedded receptor interface [5].
Comparative molecular modeling indicates that the protonatable nitrogen of the piperidine ring and the 4-aminophenyl group create a dipolar configuration that complements electrostatic potentials in allosteric sites of Class A GPCRs. The 4-amino group's hydrogen-bonding capability enables interactions with serine, threonine, or histidine residues in extracellular loops or transmembrane helix extremities—regions implicated in cannabinoid receptor allosteric modulation. Additionally, the aromatic ring engages in T-shaped π-π stacking or edge-to-face interactions with conserved phenylalanine, tyrosine, or tryptophan residues, as observed in computational docking studies of analogous compounds binding to CB1 [8]. Substituent modifications on the phenyl ring profoundly impact binding; electron-donating groups (e.g., -NH₂) enhance affinity for cannabinoid receptors compared to electron-withdrawing groups (e.g., -NO₂), likely due to enhanced complementary charge distribution within the predominantly hydrophobic allosteric binding crevices.
Table 2: Conformational and Electronic Properties of Piperidine Nitrogen Substituents
Substituent Type | Bond Length (C-N, Å) | Dihedral Angle (°) | Electronic Effects | Receptor Interaction Potential |
---|---|---|---|---|
4-Aminophenethyl | ~1.45 (theoretical) | N-piperidine-C-C (111-115°) | Strong electron-donating (+R effect) | H-bond donation/acceptance; π-stacking |
Benzyl (unsubstituted) | 1.47 (experimental) | N-piperidine-C-C (108-112°) | Moderate electron-donating | Hydrophobic interactions; weak π-stacking |
4-Chlorobenzyl | 1.46 (experimental) | N-piperidine-C-C (107-110°) | Electron-withdrawing (-I effect) | Hydrophobic/halogen bonding interactions |
Aliphatic (e.g., cyclohexylmethyl) | ~1.49 (theoretical) | Variable | Negligible resonance effects | Exclusive hydrophobic contacts |
1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide shares significant structural homology with established CB1 allosteric modulators, particularly the prototypical negative allosteric modulator (NAM) ORG27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide). Both compounds feature a phenethyl-piperidine/pharmacophore element connected via an amide bond to an aromatic system. However, while ORG27569 incorporates an indole-2-carboxamide linked to 4-piperidin-1-yl-phenethyl, the target compound possesses a simpler piperidine-4-carboxamide scaffold directly tethered to 4-aminophenethyl. This structural simplification may reduce molecular complexity while preserving key interactions within the CB1 allosteric binding pocket [2] [5].
Crystallographic evidence reveals that ORG27569 binds CB1 within a membrane-embedded crevice formed by transmembrane helices 1, 2, 3, 6, and 7—a site topographically distinct from the orthosteric pocket. This binding location overlaps with a conserved cholesterol interaction site in GPCRs. The compound stabilizes an intermediate receptor conformation where the orthosteric agonist CP55940 remains bound but unable to fully activate G-protein coupling due to disruption of the conserved "toggle switch" residue Trp356⁶·⁵³. Molecular dynamics simulations suggest that the 4-substituted phenyl ring of ORG27569 engages in π-stacking with Phe238³·³⁶, while its piperidine nitrogen forms a salt bridge with Asp236³·³² [5]. Similarly, the target compound's 4-aminophenethyl moiety may position its aromatic ring for comparable hydrophobic contacts, with the amino group potentially forming an additional hydrogen bond with Thr197 or Ser203 in extracellular loop 2.
PSNCBAM-1 (1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea), another prominent CB1 NAM, employs a different pharmacophore strategy with a biphenylurea core rather than a piperidine-carboxamide system. Despite this chemical divergence, both ORG27569 derivatives and the target compound utilize extended conformations to bridge transmembrane and extracellular regions. Functional studies indicate that unlike orthosteric ligands, these allosteric modulators exhibit probe dependence—their effects vary significantly depending on the bound orthosteric ligand. For example, ORG27569 enhances CP55940 binding affinity while simultaneously inhibiting G-protein activation, producing a unique "biased antagonism" profile. The simplified architecture of 1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide may modulate such signaling bias differently, warranting experimental validation of its effects on β-arrestin recruitment versus G-protein signaling pathways [2] [8].
Table 3: Structural and Functional Comparison of CB1 Allosteric Modulators
Modulator | Chemical Class | Binding Region | Effect on Orthosteric Agonist Binding | Effect on G-protein Signaling | Key Receptor Interactions |
---|---|---|---|---|---|
1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide (Target) | Piperidine-4-carboxamide | Predicted: TM1-2-3-6-7 interface | Unknown (theoretically modulates) | Unknown (theoretically modulates) | Potential: π-stacking with Phe238; H-bond with Thr197/Ser203; salt bridge with Asp236 |
ORG27569 | Indole-2-carboxamide | Membrane-embedded site (TM1-2-3-6-7) | ↑ CP55940 affinity | ↓ Efficacy | π-stacking (Phe238³·³⁶); Salt bridge (Asp236³·³²); Hydrophobic contacts |
PSNCBAM-1 | Biphenylurea | Extracellular vestibule | ↓ CP55940 binding | ↓ Maximal response | Hydrogen bonding (ECL2/ECL3); Hydrophobic contacts |
ZCZ011 | Pyrazine carboxamide | Intracellular TM region | ↑ AEA/2-AG affinity | ↑ Efficacy | Hydrogen bonding (ICL2); Hydrophobic contacts |
Compound Nomenclature Table
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0